molecular formula C12H20O3 B1164683 CAY10696

CAY10696

Cat. No. B1164683
M. Wt: 212.3
InChI Key: RRXVPZAFZHEESZ-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phytoenoic and phytodienoic acids are cyclopentenone oxylipins biosynthesized in plants from linoleic acid. Cyclopentenones are converted to cyclopentanones by reductases, as occurs in the jasmonic acid pathway. CAY10696 is a 12-carbon cyclopentanone that is structurally related to a variety of plant oxylipins. Its physiological actions are not known.

Scientific Research Applications

Histone Deacetylase HDAC6 Inhibitor and Cell Cycle Effects

CAY10603 (CAY), a histone deacetylase HDAC6 inhibitor, has been shown to be effective in influencing cell cycle dynamics in certain cell types. In a study by Kukushkin and Svetlikova (2019), CAY10603 was found to block the cell cycle in the G1/S phase in murine fibroblasts transformed with E1A and cHa-ras oncogenes. This inhibitor slows down cell proliferation without inducing apoptotic death. It's also notable for its role in promoting senescence in these specific types of transformed cells (Kukushkin & Svetlikova, 2019).

Wound Healing in Diabetic Rats

Another significant application of a related compound, CAY10583, was found in the field of diabetic wound healing. Luo et al. (2017) discovered that CAY10583, a synthetic leukotriene B4 receptor type 2 (BLT2) agonist, significantly accelerates wound healing in diabetic rats. It works by promoting keratinocyte migration and indirectly enhancing fibroblast proliferation. This suggests CAY compounds could have promising therapeutic applications in wound healing, particularly for diabetic patients (Luo et al., 2017).

Role in Genome Engineering and Research

While not directly related to CAY10696, the broader field of genome engineering technologies, including the use of CRISPR-Cas9, has revolutionized the study of mammalian genome function. Hsu, Lander, and Zhang (2014) highlighted the significance of such technologies in enabling systematic interrogation and editing of DNA sequences. These advancements empower researchers in various fields, including those exploring compounds like CAY10696, to establish causal linkages between genetic variations and biological phenotypes (Hsu, Lander, & Zhang, 2014).

properties

Product Name

CAY10696

Molecular Formula

C12H20O3

Molecular Weight

212.3

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-9-6-7-11(13)10(9)8-12(14)15/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1

InChI Key

RRXVPZAFZHEESZ-VHSXEESVSA-N

SMILES

O=C1CC[C@H](CCCCC)[C@H]1CC(O)=O

synonyms

2-((1R,5S)-2-oxo-5-pentylcyclopentyl)acetic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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